molecular formula C12H19Cl2NO B13402243 (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride

Cat. No.: B13402243
M. Wt: 264.19 g/mol
InChI Key: RSLNRVYIRDVHLY-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry and functional groups, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and tert-butylamine.

    Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with tert-butylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-(tert-butylamino)-1-(2-fluorophenyl)ethanol
  • (1R)-2-(tert-butylamino)-1-(2-bromophenyl)ethanol
  • (1R)-2-(tert-butylamino)-1-(2-methylphenyl)ethanol

Uniqueness

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H19Cl2NO

Molecular Weight

264.19 g/mol

IUPAC Name

(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/t11-;/m0./s1

InChI Key

RSLNRVYIRDVHLY-MERQFXBCSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.